![molecular formula C12H15ClN2S B1521170 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1181457-72-6](/img/structure/B1521170.png)
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
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Biological Activity
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a thiazole derivative with potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 254.77 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.
Structural Information
Property | Value |
---|---|
Molecular Formula | C12H14N2S·HCl |
Molecular Weight | 254.77 g/mol |
SMILES | CC1=CC(=CC=C1)CC2=C(N=C(S2)N) |
InChI | InChI=1S/C12H14N2S/c1-8-... |
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that thiazole derivatives showed IC50 values in the range of 1.61 to 1.98 µg/mL against tumor cells, suggesting strong anticancer potential .
Case Study:
In a comparative study of thiazole derivatives, it was found that the presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances cytotoxicity. The compound's structure allows it to interact with cellular targets through hydrophobic interactions, which is essential for its antitumor activity .
Antibacterial Activity
Thiazole compounds have also been evaluated for their antibacterial properties. For example, derivatives similar to this compound have shown notable potency against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 20 µg/mL .
Table: Antibacterial Efficacy of Thiazole Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Methyl-5-(3-methylphenyl)methyl-thiazole | <20 | Staphylococcus aureus |
Another Thiazole Derivative | 10 | Escherichia coli |
The mechanisms by which thiazole derivatives exert their biological effects include:
- Inhibition of Protein Synthesis: Thiazoles can interfere with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells: They may activate apoptotic pathways in tumor cells.
- Disruption of Cell Membrane Integrity: Some thiazoles compromise bacterial cell wall synthesis leading to cell lysis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole ring and the attached phenyl groups significantly influence the biological activity of these compounds. For instance:
- Positioning of Methyl Groups: The presence of methyl groups at specific positions enhances solubility and bioactivity.
- Substituents on the Phenyl Ring: Electron-withdrawing or electron-donating groups can modulate the potency against cancer and bacterial cells.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data, or case studies focusing solely on the compound "4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride." However, the search results do provide some relevant information regarding the properties, structure, and related research on thiazole derivatives, which can be helpful for understanding potential applications .
Structural and Physicochemical Information
- Molecular Formula: C12H15ClN2S
- Molecular Weight: 254.78 g/mol
- CAS Number: 1181457-72-6
- SMILES: CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C
Potential Research Areas Based on Thiazole Derivatives
While the specific applications of "this compound" are not detailed in the search results, research on other thiazole derivatives indicates potential areas of interest:
- Anticancer Activity: Thiazole-containing compounds have demonstrated anticancer potential against various cancer cell lines . For example, some compounds have shown activity against human glioblastoma U251 cells, human melanoma WM793 cells, and breast cancer cell lines .
- Antimicrobial Activity: Certain amino thiazoles have shown activity against Mycobacterium tuberculosis H37Rv strain .
- Corrosion Inhibition: Thiazole derivatives have been studied for their corrosion inhibition properties on metal surfaces .
- Enzyme Inhibition: Some thiazole derivatives have demonstrated inhibitory activity against carbonic anhydrase, suggesting potential applications in this area .
- Antidiabetic Potential: Certain thiazole compounds exhibit antidiabetic potential and increase insulin sensitivity .
General Information on Thiazoles
Properties
IUPAC Name |
4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8-4-3-5-10(6-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBISKNSROGDABT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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